molecular formula C10H10FNO3 B12976651 (R)-4-amino-8-fluorochromane-6-carboxylic acid hydrochloride

(R)-4-amino-8-fluorochromane-6-carboxylic acid hydrochloride

Cat. No.: B12976651
M. Wt: 211.19 g/mol
InChI Key: VWIACZRQMFWDEB-MRVPVSSYSA-N
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Description

®-4-amino-8-fluorochromane-6-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a carboxylic acid group attached to a chromane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-amino-8-fluorochromane-6-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-amino-8-fluorochromane-6-carboxylic acid hydrochloride may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-4-amino-8-fluorochromane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

®-4-amino-8-fluorochromane-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-amino-8-fluorochromane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-amino-8-chlorochromane-6-carboxylic acid hydrochloride
  • ®-4-amino-8-bromochromane-6-carboxylic acid hydrochloride
  • ®-4-amino-8-iodochromane-6-carboxylic acid hydrochloride

Uniqueness

®-4-amino-8-fluorochromane-6-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

(4R)-4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C10H10FNO3/c11-7-4-5(10(13)14)3-6-8(12)1-2-15-9(6)7/h3-4,8H,1-2,12H2,(H,13,14)/t8-/m1/s1

InChI Key

VWIACZRQMFWDEB-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2F)C(=O)O

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)C(=O)O

Origin of Product

United States

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